1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the following steps:
Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and o-phenylenediamine under acidic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions using allyl halides and thiol derivatives.
Methylation and Cyanation: The methyl group can be introduced through alkylation reactions, and the cyano group can be added using cyanating agents like cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The allylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: Known for their anticancer and antimicrobial activities.
Pyrimido[1,2-a]benzimidazoles: Studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to the presence of the allylthio group, which imparts unique chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various research and industrial applications.
Biological Activity
1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound belongs to a class of heterocyclic compounds known as benzimidazoles, which are recognized for their diverse biological activities. The synthesis of this compound typically involves the condensation of 3-methylpyrido[1,2-a]benzimidazole with allylthio groups and carbonitrile functionalities. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions that enhance reaction efficiency.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance:
- Cell Line Testing : In vitro tests on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells demonstrated significant cytotoxic effects. The compound induced apoptosis through caspase activation pathways, suggesting its role as a potential bioreductive agent targeting hypoxic tumor environments .
- Mechanism of Action : The compound's mechanism involves DNA damage induction and modulation of hypoxia-inducible factor (HIF) pathways, which are crucial in tumor progression and resistance . The results indicate that it may serve as a promising lead for developing new anticancer drugs.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported:
- Inhibition of Fungal Growth : The compound showed significant antifungal activity against strains such as Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections .
- Bacterial Inhibition : Preliminary tests suggest effectiveness against Gram-positive bacteria, although further studies are needed to determine the spectrum of activity and mechanism involved.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure. Modifications in the allylthio group or the pyrido-benzimidazole core can drastically influence its potency and selectivity. For example:
Compound Modification | Biological Activity | Notes |
---|---|---|
Allylthio Substitution | Increased cytotoxicity | Enhances interaction with target proteins |
Carbonitrile Group | Improved solubility | Facilitates cellular uptake |
This table summarizes how structural changes impact biological efficacy, emphasizing the importance of SAR studies in drug development.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Lung Cancer Cells : A study reported that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers in A549 cells. The use of caspase inhibitors confirmed that apoptosis was a significant mode of cell death .
- Antifungal Efficacy Assessment : In vitro assays demonstrated that the compound inhibited fungal growth by disrupting cell membrane integrity. This suggests a dual mechanism involving both direct antimicrobial action and potential immunomodulatory effects .
Properties
IUPAC Name |
3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-3-8-20-15-9-11(2)12(10-17)16-18-13-6-4-5-7-14(13)19(15)16/h3-7,9H,1,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKNFYJHAARHDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC=C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.